5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
A study by Hebishy et al. (2020) explored a new synthetic route for benzamide-based 5-aminopyrazoles, leading to compounds with significant antiavian influenza virus activity. These compounds demonstrated a notable reduction in viral activity against the H5N1 subtype, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Applications
Research into the cytotoxicity of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones revealed that these compounds exhibit significant cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy (Hour et al., 2007).
Antibacterial Applications
Rai et al. (2009) synthesized a series of novel oxadiazoles derived from 5-chloro-2-methoxy-phenyl-pyrazol, showing significant antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli. This study highlights the compound's utility in developing new antibacterial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Synthetic Methodology
The development of new synthetic methodologies for heterocyclic compounds is another key application area. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides showcases advanced techniques in the synthesis of complex molecules (Drev et al., 2014).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as binding to active sites, causing conformational changes, or modulating signal transduction pathways .
Biochemical Pathways
It’s plausible that it could influence various pathways based on its structural features and potential biological targets .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, presence of other molecules, and cellular environment can affect the compound’s stability and interaction with its targets .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-23-11-13(10-22-23)16-5-3-12(8-20-16)9-21-18(24)15-7-14(19)4-6-17(15)25-2/h3-8,10-11H,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYSRLMZGAMGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.